molecular formula C15H18N2O2S2 B4462246 N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide

N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide

Cat. No. B4462246
M. Wt: 322.5 g/mol
InChI Key: QXOADWHPJFIZCT-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to a class of compounds called metal protein attenuating compounds (MPACs), which are designed to reduce the accumulation of toxic metal ions in the brain.

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide involves its ability to bind to metal ions, such as copper and zinc, and prevent their accumulation in the brain. This reduces the formation of toxic metal ion complexes, which are thought to contribute to the pathology of neurological disorders. N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include improvements in cognitive function, motor function, and synaptic plasticity. N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has also been shown to reduce the levels of beta-amyloid and tau proteins, which are thought to contribute to the pathology of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide for lab experiments is its ability to reduce the accumulation of metal ions in the brain. This makes it a useful tool for studying the role of metal ions in neurological disorders. However, one limitation of N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide is that it may not be effective in all cases of neurological disorders, and further research is needed to determine its efficacy in different disease models.

Future Directions

There are several future directions for research on N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide. One area of interest is the development of more potent and selective MPACs for the treatment of neurological disorders. Another area of interest is the use of N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide in combination with other drugs or therapies to enhance its efficacy. Finally, there is a need for clinical trials to determine the safety and efficacy of N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide in humans with neurological disorders.

Scientific Research Applications

N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been shown to reduce the accumulation of toxic metal ions, such as copper and zinc, in the brain. This reduction in metal ion levels has been linked to improvements in cognitive function and motor function in animal models of these diseases.

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,15-4-3-11-20-15)16-12-13-5-7-14(8-6-13)17-9-1-2-10-17/h3-8,11,16H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOADWHPJFIZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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